molecular formula C20H21N3O4 B6348007 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354924-43-8

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6348007
CAS RN: 1354924-43-8
M. Wt: 367.4 g/mol
InChI Key: RQPDYNNCAAQJNE-UHFFFAOYSA-N
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Description

“4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . These derivatives have been shown to possess anticancer properties . They have been used in the development of potent anticancer chemotherapeutic agents .


Synthesis Analysis

The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, including “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, involves the design and synthesis of 25 derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .


Molecular Structure Analysis

The molecular structure of “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is characterized by a pyrimidin-2-amine core with two phenyl rings substituted at the 4 and 6 positions . Each phenyl ring carries two methoxy groups at the 3 and 4 positions .

Scientific Research Applications

Herbicidal Activity

Compounds similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, have been synthesized and found to possess high herbicidal activity against monocotyledonous plants . They are particularly effective against plants like Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .

Synthesis of Porphyrin

Substituted benzils, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are effective and convenient precursors for the synthesis of porphyrin . Porphyrins are essential for life, playing key roles in processes such as photosynthesis and respiration .

Display and Photoconductive Materials

Substituted benzils are also useful as display materials and photoconductive materials . These compounds can be used in various electronic devices, including televisions, computer monitors, and photocopiers .

Inhibition of Carboxylesterases

Certain α-dicarbonyl compounds, similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, have been synthesized and assessed for their ability to selectively inhibit mammalian Carboxylesterases (CEs) . CEs are proteins involved in the metabolism of esterified drugs and xenobiotics .

Anti-Inflammatory Agents

Some synthetic compounds related to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” have been explored for their potential as anti-inflammatory agents . These compounds possess good radical scavenging activity, which is indicative of their potential biological activities .

Acid Corrosion Inhibitors

Bis(pyrid-2-yl) disulfides, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are used as acid corrosion inhibitors for low-carbon steel . This makes them valuable in industries where metal corrosion is a significant concern .

Future Directions

The future directions for “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” could involve further studies to fully characterize its mechanism of action, safety, and hazards. Additionally, more research could be conducted to explore its potential as a chemotherapeutic agent for cancer treatment .

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.

properties

IUPAC Name

4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDYNNCAAQJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

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